5-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione
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Overview
Description
5-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound features a cyclohexane-1,3-dione moiety, which adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of 5-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione typically involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with cyclohexane-1,3-dione under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
5-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or cyclohexane ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
5-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione can be compared with other similar compounds, such as:
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares the pyrazole core but has a carboxylic acid group instead of the cyclohexane-1,3-dione moiety.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar to the previous compound but with a chloro substituent, which can influence its reactivity and biological activity.
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Another related compound with a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its combination of the pyrazole ring with the cyclohexane-1,3-dione moiety, which imparts distinct chemical and biological properties that are not observed in the other similar compounds.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-(3-ethyl-1-methylpyrazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H16N2O2/c1-3-12-11(7-14(2)13-12)8-4-9(15)6-10(16)5-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
ZWJSKJFQBOIFEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1C2CC(=O)CC(=O)C2)C |
Origin of Product |
United States |
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